molecular formula C8H8Cl2N2S B2554899 (5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride CAS No. 73437-35-1

(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride

Cat. No.: B2554899
CAS No.: 73437-35-1
M. Wt: 235.13
InChI Key: WUHBHUBUCDNEEP-UHFFFAOYSA-N
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Description

(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of isothiazoles. It is characterized by the presence of a chlorine atom at the 5-position of the benzo[d]isothiazole ring and a methanamine group attached to the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Safety and Hazards

The safety information available indicates that “(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride” may cause eye irritation and skin sensitization . It’s classified under hazard classifications Eye Irrit. 2 - Skin Sens. .

Mechanism of Action

The mode of action of benzothiazoles generally involves interaction with various biological targets, leading to changes in cellular processes. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the benzothiazole derivative .

The pharmacokinetics of benzothiazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as solubility, stability, and molecular size can influence the bioavailability of the compound .

The result of action of benzothiazoles can include changes in cellular processes, inhibition of growth of harmful cells or organisms, reduction of inflammation, and more . The specific effects depend on the mode of action and the biological targets of the compound.

The action environment, including factors such as pH, temperature, and presence of other compounds, can influence the action, efficacy, and stability of benzothiazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzo[d]isothiazole Ring: The initial step involves the formation of the benzo[d]isothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Chlorination: The next step involves the introduction of a chlorine atom at the 5-position of the benzo[d]isothiazole ring. This is usually done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The final step involves the introduction of the methanamine group at the 3-position. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorobenzo[d]isothiazol-3-ol: This compound is similar in structure but lacks the methanamine group.

    (5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has an oxazole ring instead of an isothiazole ring.

Uniqueness

(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride is unique due to the presence of both the chlorine atom and the methanamine group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

(5-chloro-1,2-benzothiazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S.ClH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHBHUBUCDNEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73437-35-1
Record name (5-chloro-1,2-benzothiazol-3-yl)methanamine hydrochloride
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